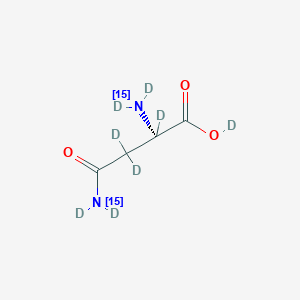

L-Asparagine-15N2,d8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H8N2O3 |

|---|---|

Molekulargewicht |

142.15 g/mol |

IUPAC-Name |

deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterio(15N)amino)-4-oxobutanoate |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D,5+1,6+1/hD5 |

InChI-Schlüssel |

DCXYFEDJOCDNAF-VYGMAKJPSA-N |

Isomerische SMILES |

[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(=O)[15N]([2H])[2H])[15N]([2H])[2H] |

Kanonische SMILES |

C(C(C(=O)O)N)C(=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is L-Asparagine-15N2,d8 used for in research?

An In-Depth Technical Guide to the Research Applications of L-Asparagine-15N2,d8

For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools for achieving accuracy and depth in experimental analysis. This compound is a heavy-labeled variant of the non-essential amino acid L-Asparagine. In this molecule, both nitrogen atoms are replaced with the stable heavy isotope ¹⁵N, and specific hydrogen atoms are substituted with deuterium (d). This labeling renders the molecule chemically identical to its natural counterpart but significantly heavier, allowing it to be distinguished and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR).

This guide details the core applications of this compound, providing insights into its use as an internal standard for precise quantification, as a tracer for metabolic pathway analysis, and its role in clinical research, particularly in oncology.

Core Applications in Research

The primary utility of this compound stems from its distinct mass signature, making it an invaluable tool in a range of analytical techniques.

Quantitative Analysis: The Internal Standard

In quantitative proteomics and metabolomics, precise measurement of endogenous molecules is critical. This compound serves as an ideal internal standard for the accurate quantification of natural L-Asparagine in complex biological matrices like plasma, serum, and cell lysates.[1] The methodology, known as isotope dilution mass spectrometry, involves adding a known quantity of the heavy-labeled standard to a sample. The ratio of the endogenous (light) L-Asparagine to the spiked (heavy) standard is then measured by MS. Because the standard and analyte behave identically during sample preparation and analysis, this method corrects for sample loss and variations in instrument response, ensuring highly accurate quantification.[2]

This application is particularly crucial in the therapeutic monitoring of L-asparaginase, an enzyme drug used to treat acute lymphoblastic leukemia (ALL).[1][3] L-asparaginase works by depleting circulating L-Asparagine, thereby starving leukemic cells that cannot synthesize this amino acid.[1] Monitoring the levels of endogenous L-Asparagine in patients is essential for optimizing drug dosage and efficacy, and this compound provides the necessary precision for these clinical assays.

Metabolic Tracing and Flux Analysis

Understanding the flow of molecules through metabolic pathways is fundamental to systems biology. This compound is used as a tracer to track the metabolic fate of asparagine in vitro and in vivo. Researchers introduce the labeled asparagine into a biological system (e.g., cell culture) and use mass spectrometry to follow the incorporation of the heavy isotopes into downstream metabolites and macromolecules, such as proteins.

This technique, often referred to as Stable Isotope-Resolved Metabolomics (SIRM), provides unparalleled insights into:

-

Protein Synthesis: Measuring the rate of incorporation of labeled asparagine into newly synthesized proteins.

-

Metabolic Rewiring: Observing how cancer cells or other diseased cells alter their metabolic pathways in response to stress or treatment.

-

Anaplerosis: Tracking how asparagine contributes to replenishing intermediates in central carbon metabolism, such as the TCA cycle.

By tracing the journey of the ¹⁵N and deuterium atoms, researchers can elucidate complex metabolic networks and identify potential targets for therapeutic intervention.

Quantitative Data Summary

The following tables summarize key specifications for this compound and representative validation data from quantitative assays using similar labeled standards.

Table 1: Compound Specifications

| Parameter | Value | Reference |

|---|---|---|

| Synonyms | L-Asparagine-(amide-¹⁵N, amino-¹⁵N, 2,3,3,4,4-d5) | N/A |

| Molecular Formula | C₄H₃D₅¹⁵N₂O₃ | Derived |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N; ≥98 atom % D | N/A |

| Chemical Purity | Typically ≥95-98% | N/A |

Table 2: Representative Analytical Method Performance (Data adapted from validated LC-MS/MS methods for L-Asparagine quantification)

| Parameter | Value | Reference |

|---|---|---|

| Linear Calibration Range | 2–200 µM (in human serum) | |

| Intra-day Precision (CV%) | 0.28–5.65% | |

| Inter-day Precision (CV%) | 2.17–6.46% | |

| Intra-day Accuracy (%) | 89.85–104.8% | |

| Inter-day Accuracy (%) | 93.98–103.5% |

| Recovery (%) | 98–100% | |

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: L-Asparaginase mechanism in leukemia therapy.

References

- 1. Development and Validation of a Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of Asparagine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]

L-Asparagine-15N2,d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical structure, properties, and applications of L-Asparagine-15N2,d8. This isotopically labeled amino acid is a critical tool in metabolic research, proteomics, and drug development, serving as a tracer and an internal standard for quantitative analyses.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of the non-essential amino acid L-asparagine. In this molecule, both nitrogen atoms are replaced with the heavy isotope ¹⁵N, and eight hydrogen atoms are substituted with deuterium (d). This labeling results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic flux analysis.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₄D₈¹⁵N₂O₃ | [1] |

| Linear Formula | D₂¹⁵NCOCD₂CD(¹⁵ND₂)CO₂D | [2] |

| Molecular Weight | 142.15 g/mol | [2] |

| CAS Number | 1217473-37-4 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 232 °C (decomposes) | |

| Isotopic Purity (¹⁵N) | ≥98 atom % | |

| Isotopic Purity (D) | ≥98 atom % | |

| Chemical Purity | ≥98% (CP) | |

| Solubility | Soluble in water (solubility of unlabeled L-asparagine is ~29.4 g/L at 25°C), acids, and alkalis. Practically insoluble in methanol, ethanol, ether, and benzene. | |

| Storage | Store at room temperature, protected from light and moisture. | |

| SMILES String | [2H]OC(=O)--INVALID-LINK--(--INVALID-LINK--[2H])C([2H])([2H])C(=O)--INVALID-LINK--[2H] | |

| InChI Key | DCXYFEDJOCDNAF-VYGMAKJPSA-N |

Synthesis of this compound

The synthesis of this compound involves a multi-step process that incorporates the stable isotopes of nitrogen and deuterium. While specific proprietary methods may vary between manufacturers, a general synthetic approach can be outlined based on established chemical principles for isotopic labeling.

A common strategy involves the amination of a suitably protected and deuterated L-aspartic acid derivative with a ¹⁵N-labeled ammonia source. A plausible synthetic route is described in a patent for the preparation of ¹⁵N-labeled L-asparagine, which can be adapted for deuteration.

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This compound is primarily utilized in two key research applications: as an internal standard for the quantification of amino acids by mass spectrometry and as a tracer in metabolic flux analysis.

Quantification of Amino Acids in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of L-asparagine in plasma samples.

Materials:

-

This compound

-

Plasma samples

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Protein precipitation agent (e.g., Trichloroacetic acid (TCA) or cold methanol)

-

LC-MS/MS system

Procedure:

-

Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., 0.1% FA in water) to create a stock solution of known concentration.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the assay.

-

Add a protein precipitation agent (e.g., 300 µL of cold ACN).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable HPLC column for amino acid analysis (e.g., a HILIC or reversed-phase C18 column). The mobile phases typically consist of an aqueous phase (e.g., water with 0.1% FA) and an organic phase (e.g., ACN with 0.1% FA). A gradient elution is employed to separate the amino acids.

-

Mass Spectrometry Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both unlabeled L-asparagine and the this compound internal standard are monitored.

-

L-Asparagine (unlabeled): e.g., m/z 133.1 -> 74.1

-

This compound (labeled): e.g., m/z 143.1 -> 82.1 (Note: The exact m/z values may vary slightly depending on the instrument and adducts formed).

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both the endogenous L-asparagine and the this compound internal standard.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Quantify the concentration of L-asparagine in the samples by comparing the area ratios to a standard curve prepared with known concentrations of unlabeled L-asparagine and a fixed concentration of the internal standard.

-

Experimental Workflow Diagram:

Caption: Workflow for amino acid quantification using an internal standard.

Metabolic Flux Analysis of Asparagine Metabolism in Cell Culture

This protocol provides a general framework for tracing the metabolic fate of asparagine in cultured cells using this compound.

Materials:

-

Cell line of interest

-

Culture medium deficient in asparagine

-

This compound

-

Dialyzed fetal bovine serum (dFBS) to minimize unlabeled asparagine

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

LC-MS/MS or GC-MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in standard medium to the desired confluency.

-

To initiate the labeling experiment, wash the cells with phosphate-buffered saline (PBS) to remove the old medium.

-

Replace the standard medium with the asparagine-free medium supplemented with a known concentration of this compound and dFBS.

-

Incubate the cells for a specific period (time-course experiments can be performed to monitor the dynamics of labeling).

-

-

Metabolite Extraction:

-

After the desired labeling period, rapidly wash the cells with cold PBS.

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol at -80°C).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Analyze the extracted metabolites by LC-MS/MS or GC-MS (after derivatization for GC-MS).

-

Monitor the mass isotopologue distribution (MID) of asparagine and downstream metabolites (e.g., aspartate, other amino acids). The incorporation of ¹⁵N will result in a mass shift in these molecules.

-

-

Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of isotopes.

-

Determine the fractional labeling of each metabolite.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model and calculate the intracellular metabolic fluxes.

-

Signaling and Metabolic Pathways

L-asparagine plays a central role in cellular metabolism, being involved in protein synthesis and serving as a precursor for other biomolecules. The enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine to L-aspartate and ammonia, is a cornerstone of treatment for acute lymphoblastic leukemia (ALL), as these cancer cells often lack asparagine synthetase and are dependent on extracellular asparagine.

The diagram below illustrates the central metabolic pathways of asparagine, where this compound can be used as a tracer to study the flux through these reactions.

Caption: Metabolic fate of this compound as a tracer.

References

Technical Guide: L-Asparagine-¹⁵N₂,d₈ in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Asparagine-¹⁵N₂,d₈, a stable isotope-labeled amino acid crucial for a range of applications in research and drug development. This document details manufacturers and suppliers, technical specifications, experimental protocols, and its role in key biological signaling pathways.

Manufacturers and Suppliers

L-Asparagine-¹⁵N₂,d₈ is available from several reputable suppliers specializing in stable isotope-labeled compounds for scientific research. The following table summarizes key information for prominent suppliers.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity |

| Sigma-Aldrich | L-Asparagine-¹⁵N₂,d₈ | 636673 | 98 atom % ¹⁵N, 98 atom % D | 98% (CP)[1][2][3] |

| MedChemExpress | L-Asparagine-¹⁵N₂,d₈ | HY-N0667S1 | Not specified | >98% |

| Cambridge Isotope Laboratories, Inc. | L-Asparagine-¹⁵N₂,d₈ | Not directly listed, but offers a wide range of labeled amino acids | Typically ≥98% | Typically ≥98% |

| BOC Sciences | Custom Synthesis | Custom | Customizable | Customizable |

| ChemPep Inc. | Stable Isotope Labeled Amino Acids | Custom | High Purity | High Purity |

Technical Data

L-Asparagine-¹⁵N₂,d₈ is a non-radioactive, stable isotope-labeled version of the amino acid L-Asparagine. The incorporation of two ¹⁵N atoms and eight deuterium atoms results in a significant mass shift, making it an ideal tracer in mass spectrometry-based research.

| Property | Value | Reference |

| CAS Number | 1217473-37-4 | [1][2] |

| Molecular Formula | C₄D₈¹⁵N₂O₃ | |

| Molecular Weight | 142.15 g/mol | |

| Appearance | White to off-white solid | |

| Storage | Store at -20°C for long-term stability | |

| Applications | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), tracer in metabolic flux analysis, SILAC-based quantitative proteomics. |

Experimental Protocols

L-Asparagine-¹⁵N₂,d₈ is primarily utilized in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and in metabolic flux analysis to trace the fate of asparagine in cellular pathways.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the accurate relative quantification of proteins in different cell populations. It involves the metabolic incorporation of "heavy" amino acids into the entire proteome of one cell population, while a control population is cultured with "light" amino acids.

Methodology:

-

Cell Culture Medium Preparation: Prepare a custom cell culture medium that lacks L-Arginine and L-Lysine (commonly used SILAC amino acids). For experiments specifically tracking asparagine metabolism or proteins with high asparagine content, a custom medium lacking L-Asparagine can be formulated.

-

Labeling: Culture one population of cells in the medium supplemented with normal ("light") L-Asparagine. Culture the experimental cell population in a medium supplemented with L-Asparagine-¹⁵N₂,d₈ ("heavy").

-

Cell Growth and Incorporation: Grow the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to the "heavy" labeled cell population.

-

Cell Lysis and Protein Extraction: Harvest and lyse both cell populations. Combine equal amounts of protein from both the "light" and "heavy" samples.

-

Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs.

References

A Technical Guide to the Isotopic Enrichment and Purity of L-Asparagine-¹⁵N₂,d₈

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the isotopic enrichment and chemical purity of L-Asparagine-¹⁵N₂,d₈. This isotopically labeled amino acid is a critical tool in various research applications, including metabolic studies, protein structure determination, and as an internal standard in quantitative mass spectrometry. Ensuring the quality of this reagent through rigorous analytical characterization is paramount for generating accurate and reproducible scientific data.

Quantitative Data Summary

The isotopic enrichment and chemical purity of commercially available L-Asparagine-¹⁵N₂,d₈ are typically high, as confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the expected quantitative data for this compound.

Table 1: Isotopic Enrichment Specifications

| Isotope | Atom % Enrichment (Typical) |

| ¹⁵N | ≥ 98% |

| Deuterium (d) | ≥ 98% |

Table 2: Chemical and Physical Purity Specifications

| Parameter | Specification |

| Chemical Purity | ≥ 98% |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Experimental Protocols

The determination of isotopic enrichment and purity of L-Asparagine-¹⁵N₂,d₈ involves a multi-faceted analytical approach. The following sections detail the experimental protocols for the key techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for confirming the identity, assessing the chemical purity, and determining the isotopic enrichment of L-Asparagine-¹⁵N₂,d₈.

Objective: To determine the chemical purity of L-Asparagine-¹⁵N₂,d₈ by identifying and quantifying any proton-containing impurities.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of L-Asparagine-¹⁵N₂,d₈ in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 5-10 mg/mL.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Due to the extensive deuteration of the molecule, the proton signals from L-Asparagine-¹⁵N₂,d₈ itself will be significantly attenuated.

-

The spectrum will primarily show residual proton signals from the solvent and any protonated impurities.

-

-

Data Analysis:

-

Integrate the signals corresponding to known impurities and compare them to the residual signal of the analyte or an internal standard of known concentration.

-

The absence of significant impurity peaks confirms high chemical purity.

-

Objective: To confirm the enrichment of the ¹⁵N isotope at both the alpha-amino and the side-chain amide positions.

Methodology:

-

Sample Preparation: Prepare a concentrated sample (20-50 mg/mL) of L-Asparagine-¹⁵N₂,d₈ in a suitable solvent (e.g., H₂O/D₂O mixture).

-

Instrumentation: Use an NMR spectrometer equipped with a broadband probe capable of detecting ¹⁵N.

-

Data Acquisition:

-

Acquire a one-dimensional ¹⁵N NMR spectrum.

-

Employ a pulse sequence with proton decoupling to enhance sensitivity and resolution.

-

-

Data Analysis:

-

The spectrum should exhibit two distinct signals corresponding to the two nitrogen atoms in the asparagine molecule.

-

The high signal-to-noise ratio of these peaks, relative to the baseline, provides qualitative confirmation of high ¹⁵N enrichment. Quantitative analysis can be performed by comparing the integral of the ¹⁵N signals to that of a ¹⁵N natural abundance standard.

-

Objective: To verify the high level of deuterium incorporation at the non-exchangeable positions.

Methodology:

-

Sample Preparation: Dissolve the sample in a protonated solvent (e.g., H₂O) to avoid a large solvent signal in the ²H spectrum.

-

Instrumentation: Utilize an NMR spectrometer with a probe tuned to the deuterium frequency.

-

Data Acquisition:

-

Acquire a one-dimensional ²H NMR spectrum.

-

-

Data Analysis:

-

The spectrum will show signals corresponding to the deuterons at the α- and β-positions of the asparagine backbone.

-

The high intensity of these signals confirms successful deuteration. The degree of deuteration can be quantified by comparing the integrated peak areas to an internal standard with a known deuterium concentration.

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the isotopic enrichment and confirming the molecular weight of L-Asparagine-¹⁵N₂,d₈.

Objective: To determine the isotopic distribution and confirm the mass of the labeled L-Asparagine.

Methodology:

-

Sample Preparation: Prepare a dilute solution of L-Asparagine-¹⁵N₂,d₈ (e.g., 1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., water with 0.1% formic acid).

-

Chromatography:

-

Utilize a Liquid Chromatography system, such as a UPLC or HPLC, for sample introduction.

-

Employ a suitable column for amino acid analysis (e.g., a C18 or HILIC column).

-

A simple isocratic or gradient elution with an aqueous/organic mobile phase (e.g., water/acetonitrile with formic acid) is typically sufficient.

-

-

Mass Spectrometry:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement.

-

Acquire data in full scan mode in positive electrospray ionization (ESI) mode.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to L-Asparagine.

-

The spectrum will show a distribution of isotopologues. The most abundant peak should correspond to the fully labeled L-Asparagine-¹⁵N₂,d₈ ([M+H]⁺).

-

The isotopic enrichment is calculated by comparing the intensities of the peaks corresponding to the fully labeled species and any lower mass isotopologues.

-

Objective: To provide an alternative method for assessing isotopic enrichment, particularly for volatile derivatives.

Methodology:

-

Derivatization: L-Asparagine is not volatile and requires derivatization prior to GC-MS analysis. A common method is silylation:

-

Dry the sample completely.

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

-

Heat the sample (e.g., at 70°C for 30 minutes) to complete the reaction.

-

-

Gas Chromatography:

-

Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to separate the derivatized asparagine from other components.

-

-

Mass Spectrometry:

-

Acquire mass spectra using either electron ionization (EI) or chemical ionization (CI).

-

Monitor the molecular ion cluster and characteristic fragment ions.

-

-

Data Analysis:

-

Analyze the isotopic pattern of the molecular ion and/or key fragments to determine the extent of ¹⁵N and deuterium incorporation.

-

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of L-Asparagine-¹⁵N₂,d₈.

In-depth Technical Guide to the Safety of L-Asparagine-15N2,d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for L-Asparagine-15N2,d8. Due to the limited availability of a specific Safety Data Sheet (SDS) for this isotopically labeled compound, this document synthesizes information from the SDS of the non-labeled L-Asparagine and product-specific data for this compound. It is presumed that the isotopic labeling does not significantly alter the chemical hazards of the molecule.

Section 1: Chemical and Physical Properties

This section outlines the key physical and chemical properties of this compound, crucial for safe handling and storage. Data for the non-labeled L-Asparagine is also provided for comparison.

| Property | This compound | L-Asparagine |

| CAS Number | 1217473-37-4[1] | 70-47-3 |

| Molecular Formula | C₄D₈¹⁵N₂O₃ | C₄H₈N₂O₃ |

| Molecular Weight | 142.15 g/mol [1] | 132.12 g/mol |

| Appearance | Solid[1] | White crystalline powder |

| Melting Point | 232 °C (decomposes)[1] | 233 - 235 °C[2] |

| Solubility | No data available | Soluble in water (20% in water) and acids/alkalies. Insoluble in most organic solvents. |

| Flash Point | Not applicable | No information available |

| Stability | Stable under normal conditions. | Stable under normal conditions. Hygroscopic. |

Section 2: Hazard Identification and GHS Classification

Based on the data for L-Asparagine, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).

GHS Label Elements:

-

Pictogram: No pictogram required.

-

Signal Word: No signal word required.

-

Hazard Statements: No hazard statements required.

-

Precautionary Statements: While not mandated by GHS classification, standard safe handling practices are recommended.

The following diagram illustrates the logical relationship for handling a non-hazardous chemical according to standard laboratory safety protocols.

Caption: Recommended safety workflow for handling this compound.

Section 3: Toxicological Information

No specific toxicological data is available for this compound. The information below is for L-Asparagine.

| Metric | Result | Species |

| Acute Oral Toxicity (LD50) | > 16,000 mg/kg | Rat |

| Skin Corrosion/Irritation | No skin irritation | Reconstructed human epidermis (RhE) |

| Serious Eye Damage/Irritation | No eye irritation | Human |

| Germ Cell Mutagenicity (Ames test) | Negative | S. typhimurium |

A 90-day toxicity study on L-asparagine in rats determined a No-Observed-Adverse-Effect Level (NOAEL) of 2.5% in the diet, which corresponds to 1.65 g/kg body weight/day for males and 1.73 g/kg body weight/day for females.

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are maintained by the respective testing organizations and are generally based on OECD Test Guidelines. For instance:

-

Acute Oral Toxicity: Based on OECD Test Guideline 401.

-

Skin Corrosion/Irritation: Based on OECD Test Guideline 439.

-

Serious Eye Damage/Eye Irritation: Based on OECD Test Guideline 492.

-

Mutagenicity (Ames Test): Based on OECD Test Guideline 471.

Researchers should consult these guidelines for detailed methodologies.

Section 5: Handling, Storage, and First Aid

Handling Precautions:

-

Avoid contact with skin and eyes.

-

Minimize dust generation and accumulation.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For this compound, eyeshields, gloves, and a type N95 (US) respirator are recommended.

-

Wash hands thoroughly after handling.

Storage Conditions:

-

Store in a cool, dry place.

-

Keep container tightly closed.

-

Protect from moisture as the non-labeled compound is hygroscopic.

-

The recommended storage class is 11 - Combustible Solids.

First-Aid Measures:

-

After inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After skin contact: Wash off with soap and plenty of water.

-

After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Section 6: Accidental Release and Disposal

Accidental Release Measures:

-

Sweep up and shovel.

-

Keep in suitable, closed containers for disposal.

-

Avoid dust formation.

-

Ensure adequate ventilation.

Disposal Considerations:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contaminated packaging should be treated as the product itself.

The following diagram outlines the logical flow for responding to an accidental release of this compound.

Caption: Accidental release response workflow for this compound.

This guide is intended for informational purposes only and should not be a substitute for a formal safety review and adherence to all applicable safety regulations and best practices. Always consult the most up-to-date safety information from the supplier before handling any chemical.

References

The Central Role of L-Asparagine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Asparagine, a non-essential amino acid, has emerged from its canonical role as a mere building block for protein synthesis to be recognized as a critical node in the complex web of cellular metabolism and signaling. Its synthesis and degradation are tightly regulated, and its availability profoundly influences key cellular processes, including nutrient sensing, stress responses, and anabolic growth. This technical guide provides an in-depth exploration of L-asparagine's metabolic pathways, its regulatory functions, and its significant implications in oncology, particularly as a therapeutic target.

L-Asparagine Metabolism: Synthesis and Catabolism

The intracellular concentration of L-asparagine is maintained through a balance of de novo synthesis, extracellular uptake, and enzymatic degradation.

Anabolism: The Asparagine Synthetase (ASNS) Reaction

L-asparagine is synthesized from L-aspartate and L-glutamine in an ATP-dependent reaction catalyzed by Asparagine Synthetase (ASNS).[1] This cytoplasmic enzyme utilizes the amide group from glutamine to convert aspartate into asparagine, yielding glutamate as a byproduct.[1] The reaction requires magnesium ions and proceeds through a β-aspartyl-adenylate intermediate.[1]

Reaction: L-aspartate + L-glutamine + ATP → L-asparagine + L-glutamate + AMP + PPi

ASNS expression is a critical checkpoint for cellular adaptation to stress. Its transcription is robustly induced by two major stress-signaling pathways: the Amino Acid Response (AAR) and the Unfolded Protein Response (UPR).[2][3] Both pathways converge on the activating transcription factor 4 (ATF4). Under conditions of amino acid deprivation (AAR) or endoplasmic reticulum stress (UPR), the phosphorylation of eukaryotic initiation factor 2 (eIF2) is increased, which paradoxically enhances the translation of ATF4 mRNA. ATF4 then binds to a C/EBP-ATF response element (CARE) in the ASNS promoter, driving its transcription to restore asparagine homeostasis.

Catabolism: The L-Asparaginase Reaction

The primary catabolic pathway for L-asparagine is its hydrolysis into L-aspartate and ammonia, a reaction catalyzed by the enzyme L-asparaginase. This enzyme is central to the treatment of certain cancers that are auxotrophic for asparagine.

Reaction: L-asparagine + H₂O → L-aspartate + NH₃

A secondary, less-studied catabolic route, known as the "asparaginase II pathway," involves the transamination of L-asparagine to α-ketosuccinamate, which is then hydrolyzed to oxaloacetate and ammonia.

Core Metabolic and Signaling Functions of L-Asparagine

Beyond its role in protein synthesis, L-asparagine has multifaceted functions in cellular metabolism and signaling.

Amino Acid Exchange Factor

Intracellular L-asparagine can function as an amino acid exchange factor. Cells can export asparagine in exchange for the import of extracellular amino acids, particularly serine, arginine, and histidine. This mechanism allows cells to balance their intracellular amino acid pool, a process crucial for sustaining protein synthesis and cell growth. This exchange is critical for mTORC1 activation and coordinating protein and nucleotide synthesis.

Regulation of mTORC1 Signaling

L-asparagine is a key signaling molecule that activates the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and anabolism. Unlike other amino acids such as leucine, which signal to mTORC1 via the Rag GTPases, asparagine and glutamine can activate mTORC1 through a distinct, Rag-independent mechanism that requires the small GTPase Arf1. This activation promotes the lysosomal localization of mTORC1, a critical step for its function. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to boost protein synthesis.

Role in Nucleotide Synthesis

Asparagine availability is closely linked to nucleotide biosynthesis. During glutamine deprivation, asparagine becomes crucial for providing the nitrogen required for the synthesis of purines and pyrimidines. By regulating the uptake of serine, another key donor for one-carbon metabolism, asparagine indirectly supports the synthesis of nucleotides required for DNA and RNA production.

L-Asparagine in Cancer Metabolism

The unique dependencies of certain cancer cells on asparagine have made its metabolism a prime therapeutic target.

Asparagine Auxotrophy and L-Asparaginase Therapy

Many hematopoietic malignancies, most notably Acute Lymphoblastic Leukemia (ALL), exhibit very low to undetectable levels of ASNS expression. This renders them incapable of synthesizing their own asparagine, making them dependent on its uptake from the extracellular environment. This metabolic vulnerability is exploited by the therapeutic enzyme L-asparaginase, which depletes circulating asparagine in the blood. This "starvation" of asparagine leads to a halt in protein synthesis, cell cycle arrest, and ultimately, apoptotic cell death in leukemic blasts.

Resistance Mechanisms and the Role in Solid Tumors

Resistance to L-asparaginase therapy in ALL is often linked to the upregulation of ASNS expression, which restores the cell's ability to produce asparagine. In solid tumors, the role of ASNS is more complex. While some solid tumors may be sensitive to asparagine depletion, many others exhibit high ASNS expression. In these cases, elevated ASNS activity can support tumor growth, proliferation, and even metastasis, making ASNS itself a potential therapeutic target.

Quantitative Data Summary

Quantitative understanding of enzyme kinetics and metabolite concentrations is vital for modeling metabolic flux and designing therapeutic strategies.

Table 1: Kinetic Parameters of Asparagine-Metabolizing Enzymes

| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (U/mg or U/mL) | Reference(s) |

| Asparagine Synthetase (ASNS) | Human | L-Aspartate | 0.53 ± 0.01 | - | |

| Human | L-Glutamine | 2.4 ± 0.04 | - | ||

| L-Asparaginase | Pseudomonas sp. PCH199 | L-Asparagine | 0.164 ± 0.009 | 54.78 ± 0.4 U/mg | |

| Fusarium sp. | L-Asparagine | 0.031 M | 454 U/mL | ||

| Bacillus sp. | L-Asparagine | 0.257 | 1.537 U/µg | ||

| Rhizobium etli | L-Asparagine | 0.088 | - | ||

| Guinea Pig (gpASNase3) | L-Asparagine | 2.2 | - | ||

| Wolinella succinogenes | L-Asparagine | ~0.05 | - |

Table 2: Representative Intracellular L-Asparagine Concentrations

| Cell Type / Condition | Intracellular Concentration | Notes | Reference(s) |

| Human Blood Plasma | ~50 µM | Physiological baseline | |

| Mesenchymal Stem Cells | ~20-fold higher than ALL cells | Can protect ALL cells from therapy | |

| HeLa cells (ASNS knockdown) | Significantly reduced | Demonstrates reliance on ASNS | |

| 143B Osteosarcoma Cells | Efficiently takes up extracellular Asn | Contrasts with poor aspartate uptake |

Experimental Protocols

Protocol: Asparagine Synthetase (ASNS) Activity Assay

This protocol is adapted from methods for measuring ASNS activity by quantifying the production of a reaction product, such as AMP or radiolabeled asparagine.

Objective: To measure the rate of L-asparagine synthesis from L-aspartate and L-glutamine in cell or tissue lysates.

Materials:

-

Protein extract from cells or tissues.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5-8.5).

-

Substrate Solution: L-aspartate (1.6-10 mM), L-glutamine (1-10 mM), ATP (10 mM), MgCl₂ (10 mM), DTT (1 mM).

-

[¹⁴C(U)]-L-aspartate (for radioactive method).

-

Reaction Stop Solution: 100% Ethanol or 1.5 M Trichloroacetic acid (TCA).

-

Instrumentation: Scintillation counter or HPLC system (for radioactive method); Luminescence plate reader (for AMP detection method).

Procedure:

-

Protein Extraction: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing soluble proteins. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Setup: In a microcentrifuge tube, combine the protein extract with the assay buffer and substrate solution. For radioactive assays, include [¹⁴C(U)]-L-aspartate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 30-60 minutes). Ensure the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold stop solution (e.g., ethanol or TCA).

-

Product Quantification:

-

Radioactive Method: Separate the radiolabeled asparagine product from the aspartate substrate using HPLC. Quantify the amount of ¹⁴C-asparagine using a scintillation counter.

-

AMP Detection Method: Quantify the amount of AMP produced (co-product of the reaction) using a commercial luminescence-based kit (e.g., AMP-Glo™ Assay).

-

-

Calculation: Calculate the specific activity as nmol of product formed per minute per mg of protein.

Protocol: L-Asparaginase Activity Assay

This protocol measures the activity of L-asparaginase by quantifying one of its products, either ammonia or L-aspartate.

Objective: To determine the enzymatic activity of L-asparaginase in a sample (e.g., patient serum, purified enzyme).

Materials:

-

Enzyme sample (e.g., patient serum).

-

Assay Buffer: 50 mM Tris-HCl buffer (pH 8.6).

-

Substrate: 10-100 mM L-asparagine solution.

-

Reaction Stop Solution: 1.5 M Trichloroacetic acid (TCA) or 30% Sulfosalicylic acid (SSA).

-

Detection Reagent: Nessler's Reagent for ammonia detection or reagents for UPLC-MS/MS analysis of aspartate.

-

Ammonia or L-aspartate standards for standard curve.

-

Instrumentation: Spectrophotometer (for Nessler's assay) or UPLC-MS/MS system.

Procedure:

-

Sample Preparation: Dilute the enzyme sample (e.g., patient serum) to a concentration that falls within the linear range of the assay.

-

Reaction Setup: Pre-warm the substrate solution and buffer to 37°C. To initiate the reaction, add a defined volume of the enzyme sample to the substrate solution.

-

Incubation: Incubate the reaction at 37°C for a precise time (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold TCA or SSA solution. Centrifuge to pellet precipitated proteins.

-

Product Quantification:

-

Ammonia Detection (Nessler's Method): Transfer the clear supernatant to a new tube, add Nessler's reagent, and incubate at room temperature. Measure the absorbance at ~480 nm.

-

Aspartate Detection (UPLC-MS/MS): Analyze the supernatant using a validated UPLC-MS/MS method to quantify the concentration of L-aspartate produced.

-

-

Calculation: Determine the amount of product formed by comparing to a standard curve. Calculate enzyme activity in International Units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Protocol: Quantification of Intracellular L-Asparagine via LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of L-asparagine from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To measure the absolute concentration of L-asparagine within a known number of cells.

Materials:

-

Cultured cells.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Extraction Solvent: Ice-cold 80% Methanol or Acetonitrile.

-

Internal Standard (IS): Stable isotope-labeled L-asparagine (e.g., ¹³C₄,¹⁵N₂-L-Asparagine).

-

Instrumentation: UPLC or HPLC system coupled to a triple-quadrupole mass spectrometer.

Procedure:

-

Cell Culture and Harvest: Grow cells to the desired confluency. To harvest, rapidly aspirate the culture medium and wash the cell monolayer 2-3 times with ice-cold PBS to remove extracellular amino acids.

-

Metabolite Extraction: Immediately add ice-cold extraction solvent (containing the internal standard at a known concentration) to the culture dish. Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.

-

Sample Processing: Vortex the mixture thoroughly. Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Method:

-

Chromatography: Separate asparagine from other metabolites using a suitable column (e.g., HILIC or ion-pairing reversed-phase).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native L-asparagine and the labeled internal standard.

-

-

Quantification: Generate a standard curve using known concentrations of L-asparagine. Calculate the concentration of L-asparagine in the sample by comparing its peak area ratio relative to the internal standard against the standard curve. Normalize the final value to the cell number or total protein content of the initial sample.

Conclusion and Future Directions

L-asparagine is a central player in cellular metabolism, with critical roles in biosynthesis, nutrient sensing, and stress adaptation. Its metabolic pathways are tightly regulated and present unique therapeutic opportunities, particularly in oncology. The dependence of cancers like ALL on exogenous asparagine has led to one of the earliest successes in metabolic cancer therapy. Future research will likely focus on further elucidating the non-canonical signaling roles of asparagine, understanding the context-dependent function of ASNS in solid tumors, and developing next-generation therapeutics that can overcome resistance and more precisely target asparagine metabolism in a wider range of cancers. The continued development of sophisticated analytical techniques will be paramount in unraveling the remaining complexities of this vital amino acid.

References

Principles of Using Stable Isotopes in Metabolic Tracing: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Principles of Stable Isotope Tracing

Stable isotope tracing is a powerful technique for elucidating the intricate network of metabolic pathways within biological systems.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive variants of elements that contain a different number of neutrons, resulting in a greater atomic mass.[2] This property allows them to be used as tracers to follow the metabolic fate of molecules without the safety concerns associated with radioactivity.[3] The fundamental principle involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system and tracking its incorporation into downstream metabolites.[4] This enables the quantification of metabolic fluxes—the rates of conversion between metabolites—providing a dynamic view of cellular metabolism.[4]

The analysis of isotope incorporation is primarily conducted using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques can distinguish between unlabeled and labeled metabolites, and in many cases, even identify the specific position of the isotope within a molecule (isotopomer analysis). By analyzing the distribution of these isotopologues, researchers can infer the relative activities of different metabolic pathways.

Stable isotope tracing has become an indispensable tool in metabolic research, offering unparalleled insights into cellular biochemistry in both health and disease states. Its applications are particularly valuable in drug development for understanding a compound's mechanism of action, identifying biomarkers, and assessing therapeutic efficacy.

Common Stable Isotopes in Metabolic Tracing

The choice of stable isotope tracer is critical and depends on the specific metabolic pathway under investigation. The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).

| Isotope | Tracer Compound Examples | Key Metabolic Pathways Investigated |

| ¹³C | [U-¹³C₆]-Glucose, [1,2-¹³C₂]-Glucose, [U-¹³C₅]-Glutamine | Central Carbon Metabolism (Glycolysis, Pentose Phosphate Pathway, TCA Cycle), Fatty Acid Synthesis, Amino Acid Metabolism |

| ¹⁵N | [¹⁵N₂]-Glutamine, [¹⁵N]-Leucine | Amino Acid Metabolism, Nucleotide Biosynthesis, Urea Cycle |

| ²H | [6,6-²H₂]-Glucose, ²H₂O (Heavy Water) | Glucose Production, Fatty Acid Synthesis, Redox Metabolism (NADPH production) |

Quantitative Data in Metabolic Tracing

The primary output of stable isotope tracing experiments is quantitative data on isotopic enrichment and metabolic flux rates. This data allows for a detailed comparison of metabolic phenotypes across different experimental conditions.

Isotopic Enrichment

Isotopic enrichment refers to the percentage of a metabolite pool that has incorporated the stable isotope label. It is a direct measure of the contribution of the tracer to the synthesis of that metabolite.

Table 3.1: Typical Isotopic Enrichment Levels in Human Plasma

| Tracer | Metabolite | Typical Enrichment (Atom Percent Excess) |

| [6,6-²H₂]-Glucose | Glucose | 1-2% |

| [U-¹³C₆]-Glucose | Lactate | 0.5-1.5% |

| [¹⁵N]-Leucine | Leucine | 2-5% |

Metabolic Flux Rates

Metabolic flux is the rate of turnover of molecules through a metabolic pathway. By combining isotopic enrichment data with mathematical models, researchers can calculate the flux through specific reactions.

Table 3.2: Estimated Metabolic Fluxes in Cultured HL-60 Cells

| Metabolic Flux | Flux Rate (nmol/10⁶ cells/h) |

| Glucose Uptake | 86 |

| Glycolysis | 77 |

| Oxidative Pentose Phosphate Pathway | 8 |

| Pyruvate Dehydrogenase (PDH) | 13 |

| Pyruvate Carboxylase (PC) | 3.6 |

| Glutamine to α-Ketoglutarate | 16 |

Table 3.3: Comparison of Metabolic Flux Analysis Methods

| Method | Key Features | Applications |

| Metabolic Flux Analysis (MFA) | Quantifies steady-state metabolic fluxes using a stoichiometric model and extracellular flux measurements. | Systems biology, metabolic engineering. |

| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Integrates ¹³C labeling data with stoichiometric models to provide more accurate and resolved flux estimations. | Detailed investigation of central carbon metabolism. |

| Isotopically Non-stationary MFA (INST-MFA) | Analyzes the dynamics of isotope labeling before reaching a steady state, providing information on intracellular metabolite concentrations. | Systems with slow labeling dynamics. |

| Dynamic MFA (DMFA) | Accounts for changes in metabolic fluxes over time. | Studying metabolic responses to perturbations. |

Experimental Protocols

The successful execution of a stable isotope tracing study relies on meticulously planned and executed experimental protocols.

In Vitro ¹³C-Glucose Tracing in Cultured Cells

This protocol outlines the general steps for tracing the metabolism of ¹³C-labeled glucose in adherent cell cultures.

Materials:

-

Cells of interest

-

Glucose-free cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-¹³C₆]-Glucose

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cold 80% Methanol (-80°C)

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

-

Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with [U-¹³C₆]-Glucose to the desired final concentration (e.g., 10 mM), dFBS, and other necessary supplements like glutamine and antibiotics.

-

Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for a predetermined time to allow for isotopic labeling. The duration can range from minutes to hours depending on the pathways of interest and their turnover rates.

-

-

Metabolite Extraction:

-

To quench metabolism, rapidly aspirate the labeling medium.

-

Immediately add ice-cold 80% methanol to the cells.

-

Place the culture plate on dry ice for 10 minutes.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the extracted metabolites to a new tube.

-

-

Sample Analysis: The extracted metabolites are then dried and prepared for analysis by LC-MS or GC-MS.

Sample Preparation for LC-MS-based Metabolomics

This protocol provides a general guideline for preparing cell extracts for liquid chromatography-mass spectrometry analysis.

Materials:

-

Dried metabolite extract

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC-MS grade formic acid

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to improve ionization.

-

Centrifugation: Centrifuge the reconstituted sample at high speed for 10-15 minutes at 4°C to pellet any insoluble material.

-

Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.

-

Quality Control: It is advisable to pool a small aliquot from each sample to create a quality control (QC) sample. This QC sample should be injected periodically throughout the analytical run to monitor the stability and performance of the LC-MS system.

NMR Spectroscopy for ¹⁵N Metabolic Tracing

NMR spectroscopy is a powerful tool for tracing nitrogen metabolism using ¹⁵N-labeled substrates.

Sample Preparation:

-

Follow the cell culture and metabolite extraction protocol as described in 4.1, using a ¹⁵N-labeled tracer (e.g., [¹⁵N₂]-Glutamine).

-

The final extracted metabolite sample is reconstituted in a suitable NMR buffer, often containing a deuterium-labeled solvent (e.g., D₂O) for field-frequency locking and a known concentration of an internal standard (e.g., DSS) for quantification.

NMR Data Acquisition:

-

A variety of 1D and 2D NMR experiments can be performed to detect ¹⁵N-labeled metabolites.

-

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) is a common 2D NMR experiment that provides a fingerprint of ¹⁵N-containing molecules, showing correlations between ¹⁵N nuclei and their directly attached protons.

-

The resulting spectra can be used to identify and quantify ¹⁵N-labeled metabolites, providing insights into nitrogen flux through various biosynthetic pathways.

Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships and processes involved in stable isotope tracing studies.

Experimental Workflow

Caption: General experimental workflow for stable isotope tracing studies.

Central Carbon Metabolism

Caption: Overview of central carbon metabolism pathways.

Logic of Tracing Glycolysis vs. Pentose Phosphate Pathway

Caption: Isotope tracing logic to distinguish glycolysis and PPP flux.

References

- 1. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

A Researcher's In-depth Guide to Quantitative Proteomics Using Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quantitative proteomics using stable isotope labeling with amino acids in cell culture (SILAC). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to implement this powerful technique for precise protein quantification and analysis. This guide will delve into the core principles of metabolic labeling, provide step-by-step experimental workflows, detail data analysis pipelines, and explore its applications in critical areas such as drug development.

Core Principles of Metabolic Labeling with Stable Isotopes

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[1] Metabolic labeling is a technique that incorporates detectable isotopic tags into biomolecules like proteins during their synthesis within living cells.[2] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely used metabolic labeling method for mass spectrometry (MS)-based quantitative proteomics.[1][3]

The fundamental principle of SILAC involves replacing standard ("light") amino acids in cell culture media with non-radioactive, stable isotope-labeled ("heavy") counterparts.[3] Typically, essential amino acids like arginine (Arg) and lysine (Lys) are used, as trypsin, a common enzyme in proteomics, cleaves proteins at these residues, ensuring that most resulting peptides contain a labeled amino acid.

Two populations of cells are cultured in media that are identical except for the isotopic state of a specific amino acid. One population is grown in "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is grown in "heavy" medium (e.g., ¹³C₆-Arginine). Over several cell divisions, the heavy amino acids are incorporated into the entire proteome of the "heavy" cell population.

After the labeling phase, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The cell populations are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. Because the heavy and light peptides are chemically identical, they co-elute during liquid chromatography, but they are distinguishable by the mass spectrometer due to their mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.

A key advantage of SILAC is that the samples are combined at a very early stage, minimizing experimental variability that can be introduced during sample preparation. This leads to high accuracy and reproducibility in quantification.

Experimental Protocols

A successful SILAC experiment is contingent on meticulous execution of the experimental protocol. The process can be broadly divided into two main phases: the adaptation phase and the experimental phase.

Adaptation Phase: Achieving Complete Labeling

The goal of the adaptation phase is to ensure the complete incorporation of the heavy amino acids into the proteome of the cells. This typically requires cells to undergo at least five doublings in the SILAC medium.

Protocol for Adaptation Phase:

-

Cell Culture: Begin by culturing the chosen cell line in the appropriate SILAC-formulated medium (e.g., DMEM for SILAC) that lacks the standard light versions of the amino acids to be used for labeling (typically arginine and lysine).

-

Supplementation: Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids. The medium for the "light" cell population is supplemented with standard light arginine and lysine, while the "heavy" population's medium receives the heavy isotope-labeled arginine (e.g., ¹³C₆, ¹⁵N₄-Arg) and lysine (e.g., ¹³C₆, ¹⁵N₂-Lys).

-

Passaging: Passage the cells for a minimum of five cell divisions to ensure greater than 95% incorporation of the heavy amino acids.

-

Verification of Incorporation: To confirm complete labeling, a small aliquot of the heavy-labeled cells is harvested, lysed, and the proteins are digested with trypsin. The resulting peptides are then analyzed by mass spectrometry to determine the percentage of heavy label incorporation.

Experimental Phase: From Treatment to Data Acquisition

Once complete labeling is confirmed, the experimental phase can begin.

Protocol for Experimental Phase:

-

Experimental Treatment: The "heavy" and "light" cell populations are subjected to the desired experimental conditions. For example, the "heavy" cells could be treated with a drug candidate while the "light" cells serve as the untreated control.

-

Cell Harvesting and Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells on ice using a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors. A common RIPA buffer composition is 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, and 0.1% SDS.

-

Scrape the cells and collect the lysate. Agitate for 30 minutes at 4°C.

-

Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble proteins.

-

-

Protein Quantification and Mixing:

-

Determine the protein concentration of both the "heavy" and "light" lysates using a standard protein assay, such as the Bradford assay.

-

Mix equal amounts of protein from the "heavy" and "light" lysates.

-

-

Protein Digestion: Proteins can be digested either "in-gel" or "in-solution".

-

In-Gel Digestion: This method is preferred for complex samples as it combines separation with digestion.

-

Run the mixed protein lysate on an SDS-PAGE gel.

-

Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).

-

Excise the entire gel lane and cut it into smaller pieces.

-

Destain the gel pieces.

-

Reduce the disulfide bonds with a reducing agent like DTT (dithiothreitol) and alkylate the resulting free thiols with an alkylating agent such as iodoacetamide (IAA).

-

Digest the proteins overnight with trypsin at 37°C.

-

Extract the peptides from the gel pieces.

-

-

In-Solution Digestion: This method is suitable for less complex samples.

-

Denature the proteins in a buffer containing a chaotropic agent like urea (e.g., 8M urea).

-

Reduce and alkylate the proteins as described for in-gel digestion.

-

Dilute the urea to a concentration that is compatible with trypsin activity (typically < 2M).

-

Digest the proteins with trypsin overnight at 37°C.

-

-

-

Peptide Cleanup: Desalt the digested peptides using a C18 solid-phase extraction method to remove contaminants that could interfere with mass spectrometry analysis.

-

Mass Spectrometry Analysis:

-

Analyze the cleaned peptides using a high-resolution Orbitrap-based mass spectrometer coupled with liquid chromatography (LC-MS/MS).

-

The mass spectrometer is typically operated in a data-dependent acquisition (DDA) mode, where the most abundant peptide ions in a survey scan are selected for fragmentation and analysis in a subsequent scan.

-

Data Analysis Workflow

The raw data generated by the mass spectrometer requires sophisticated software for protein identification and quantification. MaxQuant is a popular, freely available software package specifically designed for analyzing large-scale quantitative proteomics data, including SILAC data.

A typical data analysis workflow using MaxQuant is as follows:

-

Loading Raw Data: Load the raw mass spectrometry files directly into the MaxQuant interface.

-

Setting Parameters:

-

Group-specific parameters: Specify the type of experiment (Standard) and the multiplicity (2 for double-labeling, 3 for triple-labeling). Define the "light" and "heavy" labels, for example, Lys0 and Arg0 for light, and Lys8 and Arg10 for heavy.

-

Identification: Select the appropriate enzyme for digestion (e.g., Trypsin/P). Choose a protein sequence database (e.g., UniProt) for peptide identification.

-

Quantification: Enable the "Requantify" option to improve the accuracy of quantification by re-evaluating the ion intensities.

-

-

Running the Analysis: Start the analysis. MaxQuant will perform several steps, including peptide identification using the Andromeda search engine, protein quantification based on the SILAC ratios, and alignment of retention times between different runs.

-

Interpreting the Output: MaxQuant generates several output files, with the "proteinGroups.txt" file being the most critical for the final results. This file contains a list of identified proteins, their corresponding quantification values (ratios), and statistical information.

The following diagram illustrates a typical SILAC data analysis workflow.

Caption: SILAC Data Analysis Workflow using MaxQuant.

Data Presentation

Clear and concise presentation of quantitative data is crucial for interpretation and communication of results. Tables are an effective way to summarize the large datasets generated in SILAC experiments.

Table 1: Example of a SILAC Data Table for Total Proteome Analysis

| Protein Accession | Gene Name | Protein Description | H/L Ratio | H/L Normalized Ratio | p-value | Regulation |

| P02768 | ALB | Serum albumin | 0.98 | 0.99 | 0.85 | Unchanged |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 1.01 | 0.92 | Unchanged |

| P12345 | KIN1 | Kinase Example 1 | 2.54 | 2.51 | 0.001 | Upregulated |

| Q67890 | PHOS2 | Phosphatase Example 2 | 0.45 | 0.46 | 0.005 | Downregulated |

Table 2: Example Data from a SILAC Immunoprecipitation Experiment for Protein-Protein Interactions

| Bait Protein | Interacting Protein | H/L Ratio | Number of Peptides | Description |

| GFP-Tagged Protein X | Protein Y | 8.5 | 15 | Specific Interactor |

| GFP-Tagged Protein X | Protein Z | 7.2 | 8 | Specific Interactor |

| GFP-Tagged Protein X | Tubulin | 1.1 | 25 | Non-specific Binder |

| GFP-Tagged Protein X | Keratin | 0.1 | 30 | Contaminant |

Table 3: Example of a SILAC Phosphoproteomics Data Table

| Protein | Phosphosite | H/L Ratio (Phosphopeptide) | Localization Probability | Description |

| EGFR | Y1092 | 5.8 | 0.99 | EGF Receptor |

| ERK1 | T202/Y204 | 3.2 | 0.95 | MAP Kinase 3 |

| AKT1 | S473 | 4.5 | 0.98 | RAC-alpha serine/threonine-protein kinase |

Applications in Drug Development

SILAC-based quantitative proteomics is a powerful tool in various stages of drug discovery and development.

Target Identification and Validation

SILAC can be used to identify the molecular targets of a drug candidate. By comparing the proteomes of cells treated with the drug versus untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered, providing clues about the drug's mechanism of action.

Elucidating Drug Mechanism of Action

Understanding how a drug works at the molecular level is crucial. SILAC can be employed to study changes in signaling pathways upon drug treatment. For instance, in a study investigating the effects of kinase inhibitors, SILAC-based phosphoproteomics can identify the specific kinases that are inhibited and the downstream signaling events that are affected.

The following diagram illustrates a simplified signaling pathway that can be investigated using SILAC.

References

Unveiling Molecular Dynamics: An In-Depth Technical Guide to Mass Shift in Mass Spectrometry with Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and pharmaceutical development, understanding the quantitative changes and metabolic fate of molecules is paramount. Mass spectrometry, a powerful analytical technique, coupled with the use of isotopically labeled compounds, offers an unparalleled window into these dynamic processes. The deliberate introduction of stable isotopes into molecules creates a "mass shift"—a subtle yet detectable change in mass—that allows for precise tracking and quantification. This technical guide delves into the core principles of mass shift analysis, details the experimental protocols for key labeling techniques, and explores their critical applications in drug discovery and development.

Core Principles of Mass Shift in Mass Spectrometry

At its heart, stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), or Oxygen-18 (¹⁸O).[1][2] These isotopes behave chemically identically to their lighter counterparts but are distinguishable by a mass spectrometer due to their difference in mass.[3]

When a labeled compound and its unlabeled (natural abundance) counterpart are analyzed, they appear as a pair of peaks separated by a specific mass difference, which corresponds to the number and type of isotopes incorporated. This mass shift is the cornerstone of quantitative analysis. The relative intensities of these peaks in the mass spectrum provide a precise measure of the relative abundance of the labeled and unlabeled species in the sample.[4][5]

There are two primary strategies for quantitative proteomics using isotopic labels:

-

MS1-Level Quantification: In this approach, different samples are labeled with "light" and "heavy" isotopes, resulting in a mass difference at the precursor ion level (the intact molecule). The mass spectrometer measures the intensity of the light and heavy peptide peaks in the initial MS scan (MS1). Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isotope-Coded Affinity Tags (ICAT) utilize this principle.

-

MS2-Level Quantification (Isobaric Labeling): This method employs isobaric tags, which have the same total mass but are designed to fragment in a predictable way during tandem mass spectrometry (MS/MS or MS2). Peptides from different samples are labeled with different isobaric tags. In the MS1 scan, all labeled peptides appear as a single peak. Upon fragmentation, the tags release unique "reporter ions" with different masses. The intensities of these reporter ions in the MS2 spectrum are then used to quantify the relative abundance of the peptide in each sample. Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are prominent examples of this approach.

Key Isotopic Labeling Techniques in Mass Spectrometry

The choice of labeling strategy depends on the experimental goals, sample type, and desired level of multiplexing. Below are detailed overviews of the most common techniques.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique where cells are grown in specialized media containing either normal ("light") or heavy isotope-labeled essential amino acids (commonly lysine and arginine). Over several cell divisions, the heavy amino acids are incorporated into all newly synthesized proteins. This in vivo labeling approach is highly accurate as it allows for the combination of samples at the very beginning of the experimental workflow, minimizing downstream quantitative errors.

Quantitative Data Summary: SILAC

| Amino Acid | Isotopic Composition | Mass Shift (Da) |

| L-Lysine | Light (¹²C₆, ¹⁴N₂) | 0 |

| L-Lysine | Medium (⁴,⁴,⁵,⁵-D₄) | +4 |

| L-Lysine | Heavy (¹³C₆) | +6 |

| L-Lysine | Heavy (¹³C₆, ¹⁵N₂) | +8 |

| L-Arginine | Light (¹²C₆, ¹⁴N₄) | 0 |

| L-Arginine | Medium (¹³C₆) | +6 |

| L-Arginine | Heavy (¹³C₆, ¹⁵N₄) | +10 |

Data sourced from Thermo Fisher Scientific.

Experimental Protocol: SILAC

-

Cell Culture Adaptation: Two populations of cells are cultured in parallel. One population is grown in "light" SILAC medium containing natural abundance lysine and arginine. The second population is grown in "heavy" SILAC medium containing the desired isotopically labeled lysine and arginine (e.g., ¹³C₆-Lys and ¹³C₆,¹⁵N₄-Arg). Cells should be passaged for at least five doublings to ensure >95% incorporation of the heavy amino acids.

-

Experimental Treatment: Once fully labeled, the cell populations are subjected to the desired experimental conditions (e.g., drug treatment vs. control).

-

Sample Harvesting and Mixing: After treatment, the light and heavy cell populations are harvested and counted. Equal numbers of cells (or equal amounts of protein lysate) from each population are combined.

-

Protein Extraction and Digestion: The combined cell pellet is lysed, and the proteins are extracted. The protein mixture is then digested, typically with trypsin, which cleaves after lysine and arginine residues, ensuring that nearly all resulting peptides (except the C-terminal peptide) will contain a label.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: Specialized software is used to identify peptide pairs with the expected mass difference and to calculate the ratio of the heavy to light peak intensities for quantification.

Isotope-Coded Affinity Tags (ICAT)

ICAT is a chemical labeling technique that targets the thiol group of cysteine residues. The ICAT reagent consists of three parts: a reactive group that specifically binds to cysteines, an isotopically labeled linker (light or heavy), and an affinity tag (typically biotin). This method is particularly useful for analyzing sub-proteomes and can simplify complex protein mixtures by isolating only the cysteine-containing peptides.

Quantitative Data Summary: ICAT

| ICAT Reagent | Isotopic Composition of Linker | Mass Shift (Da) |

| Light | Natural Abundance (e.g., d0) | 0 |

| Heavy | Deuterium (e.g., d8) | +8 |

| Light | ¹²C | 0 |

| Heavy | ¹³C₉ | +9 |

The original ICAT reagents used deuterium (d8), while newer versions use ¹³C₉ to avoid chromatographic separation issues.

Experimental Protocol: ICAT

-

Protein Extraction and Denaturation: Protein extracts from two samples (e.g., control and treated) are prepared separately. Proteins are denatured to expose cysteine residues.

-

Reduction and Labeling: The disulfide bonds are reduced. One sample is then labeled with the "light" ICAT reagent, and the other is labeled with the "heavy" ICAT reagent.

-

Sample Combination and Digestion: The two labeled protein samples are combined into a single tube. The combined sample is then proteolytically digested with an enzyme like trypsin.

-

Affinity Purification: The biotin-tagged (cysteine-containing) peptides are isolated from the complex mixture using avidin affinity chromatography.

-

LC-MS/MS Analysis: The purified, labeled peptides are analyzed by LC-MS/MS.

-

Data Analysis: Software identifies the light and heavy peptide pairs based on their characteristic mass difference and quantifies their relative abundance by comparing their peak intensities in the MS1 scan.

Isobaric Labeling: iTRAQ and TMT

iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags) are powerful chemical labeling techniques that allow for the simultaneous analysis of multiple samples (multiplexing). These reagents label the N-terminus and lysine residues of peptides. While the overall mass of the tags is identical (isobaric), they are composed of a reporter group, a balancer group, and a reactive group. Upon fragmentation in the mass spectrometer, the reporter groups are released, and their unique masses allow for the relative quantification of the peptides from each of the multiplexed samples.

Quantitative Data Summary: iTRAQ and TMT Reporter Ions

| Reagent | Plex Level | Reporter Ion m/z Values |

| iTRAQ | 4-plex | 114, 115, 116, 117 |

| iTRAQ | 8-plex | 113, 114, 115, 116, 117, 118, 119, 121 |

| TMT | 6-plex | 126, 127, 128, 129, 130, 131 |

| TMT | 10/11-plex | 126, 127N, 127C, 128N, 128C, 129N, 129C, 130N, 130C, 131, (131C for 11-plex) |

| TMTpro | 16/18-plex | 126, 127N, 127C, 128N, 128C, 129N, 129C, 130N, 130C, 131N, 131C, 132N, 132C, 133N, 133C, 134N, (134C, 135N for 18-plex) |

Data sourced from various scientific resources.

Experimental Protocol: iTRAQ/TMT

-

Protein Extraction and Digestion: Protein samples from up to 18 different conditions are extracted, quantified, reduced, alkylated, and digested into peptides, typically with trypsin.

-

Peptide Labeling: Each peptide digest is individually labeled with a different iTRAQ or TMT reagent.

-

Sample Pooling: The labeled peptide samples are then combined into a single mixture.

-